molecular formula C8H9NO2 B13797336 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13797336
M. Wt: 151.16 g/mol
InChI Key: XXXHGFHHHUNHII-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like carboxaldehyde, acetyl, and methyl on the pyrrole ring makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it suitable for the synthesis of complex pyrrole derivatives.

Industrial Production Methods

Industrial production of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) typically involves large-scale chemical synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in synthetic chemistry and material science.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) include:

  • Pyrrole-2-carboxaldehyde
  • Pyrrole-2-aldehyde
  • 2-Formylpyrrole
  • 2-Pyrrolylcarboxaldehyde
  • α-Pyrrolaldehyde
  • 2-Pyrrolecarbaldehyde
  • 2-Pyrrolecarboxaldehyde

Uniqueness

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is unique due to the presence of multiple functional groups on the pyrrole ring, which enhances its reactivity and versatility in synthetic applications. The combination of carboxaldehyde, acetyl, and methyl groups provides distinct chemical properties that differentiate it from other pyrrole derivatives.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3

InChI Key

XXXHGFHHHUNHII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)C)C=O

Origin of Product

United States

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